molecular formula C29H48O4 B14758455 Lycojaponicuminol C

Lycojaponicuminol C

Cat. No.: B14758455
M. Wt: 460.7 g/mol
InChI Key: GDRHALBYFBDMDN-JSFVAYFGSA-N
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Description

Lycojaponicuminol C is a natural triterpenoid compound with the chemical formula C29H48O4 and a molecular weight of 460.69 g/mol. It is derived from the plant Lycopodium japonicum and has been studied for its potential biological activities, including antitumor effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lycojaponicuminol C is typically extracted from natural sources, particularly from the Lycopodium japonicum plant. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form

Industrial Production Methods

Industrial production of this compound is not widely established due to its natural origin and the complexity of its structure. The primary method remains extraction from the Lycopodium japonicum plant, followed by purification processes.

Chemical Reactions Analysis

Types of Reactions

Lycojaponicuminol C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, each with unique biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a model for studying triterpenoid structures and their chemical reactivity.

    Biology: Research has shown that Lycojaponicuminol C exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer studies.

    Medicine: Due to its antitumor properties, this compound is being investigated for potential therapeutic applications in cancer treatment.

    Industry: The compound’s unique structure and biological activities make it a valuable target for the development of new pharmaceuticals and bioactive agents.

Mechanism of Action

The mechanism of action of Lycojaponicuminol C involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound has been shown to inhibit the growth of cancer cells by inducing programmed cell death (apoptosis) and interfering with key signaling pathways involved in tumor progression. Specific molecular targets include proteins and enzymes that play critical roles in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Lycojaponicuminol C is part of a family of serratene triterpenoids, which includes other compounds such as Lycojaponicuminol A, B, D, E, and F. These compounds share similar structural features but differ in their specific functional groups and biological activities. Compared to its analogs, this compound is unique due to its specific hydroxyl and methyl groups, which contribute to its distinct biological properties.

List of Similar Compounds

  • Lycojaponicuminol A
  • Lycojaponicuminol B
  • Lycojaponicuminol D
  • Lycojaponicuminol E
  • Lycojaponicuminol F

Properties

Molecular Formula

C29H48O4

Molecular Weight

460.7 g/mol

IUPAC Name

(1R,5aS,7S,9aS)-1-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-7-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[c]oxepin-3-one

InChI

InChI=1S/C29H48O4/c1-18-8-10-20-26(2,3)22(30)14-16-28(20,6)19(18)9-12-24-29(7)17-15-23(31)27(4,5)21(29)11-13-25(32)33-24/h19-24,30-31H,1,8-17H2,2-7H3/t19-,20-,21-,22-,23-,24+,28+,29-/m0/s1

InChI Key

GDRHALBYFBDMDN-JSFVAYFGSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CCC(=O)O3)(C)C)O)C)(C)C)O

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C4(CCC(C(C4CCC(=O)O3)(C)C)O)C)C

Origin of Product

United States

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